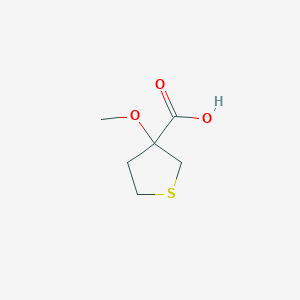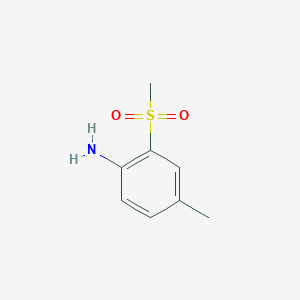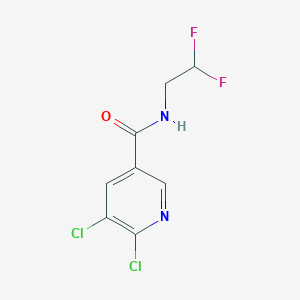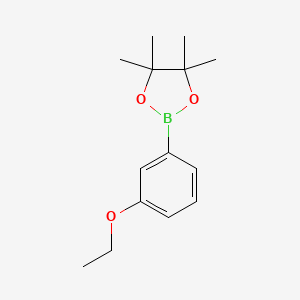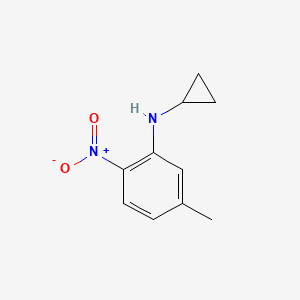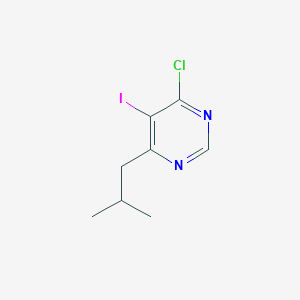
4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine
Overview
Description
4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine is a heterocyclic compound with the molecular formula C8H10ClIN2 and a molecular weight of 296.54 . It is also known as CIIMP. The IUPAC name for this compound is 4-chloro-5-iodo-6-isobutylpyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10ClIN2/c1-5(2)3-6-7(10)8(9)12-4-11-6/h4-5H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.54 .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Alkynyl Derivatives : The compound is utilized in the synthesis of various alkynyl derivatives through palladium-catalyzed cross-coupling reactions, contributing to the development of novel heterocyclic systems (Tumkevičius & Masevičius, 2007).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines : This compound plays a role in the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, which are important in the development of new chemical compounds (Schlosser, Lefebvre, & Ondi, 2006).
Photolysis in Chemical Synthesis : The photolysis of this compound in different solutions is studied for the production of various pyrimidine derivatives, which are significant in synthetic chemistry (Allen et al., 1977).
Biological Applications
Antiviral Activity : Some derivatives of the compound have shown potential antiviral activities, especially against retroviruses, highlighting its importance in medicinal chemistry (Hocková et al., 2003).
Anti-TMV Activity : Derivatives of this compound have been studied for their anti-Tobacco Mosaic Virus (TMV) activity, indicating potential applications in the field of plant protection and pesticide research (Xu-Ning Wei, 2011).
DNA Photoproducts Analysis : The compound is instrumental in studies related to DNA photoproducts, which are significant in understanding the impact of UV radiation on genetic material (Douki et al., 1995).
Material Science and Optics
- Nonlinear Optical Properties : The pyrimidine derivatives, including those related to this compound, have been explored for their nonlinear optical properties, which are important for applications in optoelectronics and material science (Hussain et al., 2020).
Safety and Hazards
The safety data sheet (SDS) for 4-Chloro-5-iodo-6-(2-methylpropyl)pyrimidine was not found in the search results. Therefore, it is recommended to handle this compound with the same precautions as other chemicals. Always use personal protective equipment, work in a well-ventilated area, and avoid contact with skin and eyes .
Properties
IUPAC Name |
4-chloro-5-iodo-6-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2/c1-5(2)3-6-7(10)8(9)12-4-11-6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCOSIBASBMFSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NC=N1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


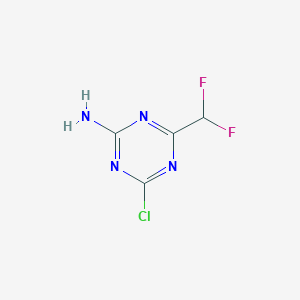
![2-Chloro-5-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]pyridine](/img/structure/B1432371.png)
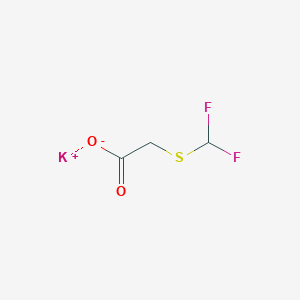

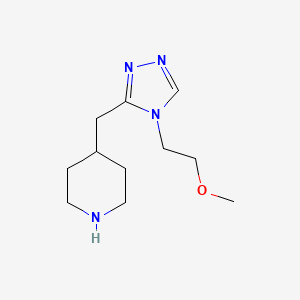
![1,2,4,5-Tetrahydrospiro[1,4-benzodiazepine-3,1'-cyclohexane]-2,5-dione](/img/structure/B1432378.png)
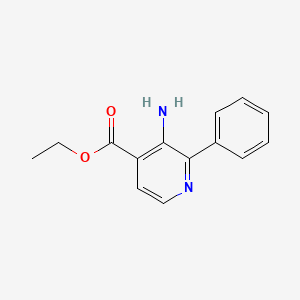
![1-(4-methoxyphenyl)-6-(4-(2-methyl-6-oxopiperidin-1-yl)phenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1432382.png)
